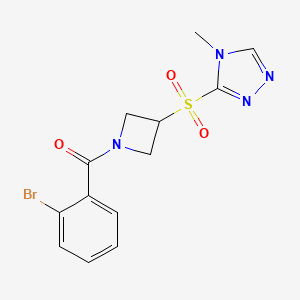

(2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O3S/c1-17-8-15-16-13(17)22(20,21)9-6-18(7-9)12(19)10-4-2-3-5-11(10)14/h2-5,8-9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYYGFLBZGFKPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Formation of the Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Coupling Reactions: The final step involves coupling the triazole, bromophenyl, and azetidinone moieties using suitable coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the bromophenyl group.

Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Products may include oxidized triazole derivatives or bromophenyl ketones.

Reduction: Reduced azetidinone derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The incorporation of the 4-methyl-4H-1,2,4-triazole moiety enhances the compound's potential as an antifungal agent. Studies have shown that compounds containing triazole rings exhibit activity against a range of pathogenic fungi, making them valuable in treating fungal infections .

Anticancer Properties

Research indicates that triazole-based compounds may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, azetidine derivatives have been studied for their ability to induce apoptosis in cancer cells . The bromine substituent on the phenyl ring may also contribute to enhanced biological activity through increased lipophilicity and improved binding interactions with target proteins.

Cardiovascular Health

Some studies suggest that triazole derivatives can influence cardiovascular health by modulating lipid profiles and reducing inflammation. They may serve as lead compounds for the development of new antihypertensive or cholesterol-lowering medications .

Agricultural Applications

Fungicides

Given their antifungal properties, triazole compounds are widely used in agriculture as fungicides. They inhibit the growth of various fungi that affect crops, thus improving yield and quality. The specific application of (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone could be explored in formulations aimed at protecting crops from fungal diseases .

Growth Regulators

Research into triazole derivatives has also revealed potential as plant growth regulators. These compounds can modulate plant growth responses by influencing hormonal pathways, thereby enhancing crop productivity under stress conditions .

Material Science Applications

Corrosion Inhibition

Triazoles have been investigated for their ability to form protective layers on metal surfaces, providing corrosion resistance. The unique structure of this compound may enhance its efficacy as a corrosion inhibitor in various environments . Studies indicate that self-assembled monolayers of triazole derivatives can significantly reduce corrosion rates in metals exposed to aggressive media.

Polymer Chemistry

The compound's unique functional groups allow it to be integrated into polymer matrices to impart desirable properties such as thermal stability and mechanical strength. Research is ongoing into its use as a building block for advanced materials with tailored properties for specific applications .

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against fungal infections |

| Anticancer properties | Induces apoptosis in cancer cells | |

| Cardiovascular health | Modulates lipid profiles | |

| Agriculture | Fungicides | Protects crops from fungal diseases |

| Growth regulators | Enhances crop productivity | |

| Material Science | Corrosion inhibition | Provides protective layers on metal surfaces |

| Polymer chemistry | Imparts thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can interact with enzyme active sites, inhibiting their function. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the azetidinone ring can provide structural rigidity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following compounds share structural motifs with Compound A , including triazole rings, bromophenyl groups, and sulfur-containing functional groups. Key differences lie in substituent positions, ring systems, and oxidation states of sulfur (sulfonyl vs. sulfanyl).

Table 1: Structural and Molecular Comparisons

*Estimated molecular weight based on formula C₁₆H₁₄BrN₃O₃S.

Key Differences and Implications

Sulfonyl groups are known to improve metabolic stability and binding affinity in drug design .

Azetidine vs.

Bromophenyl Positioning :

- The 2-bromophenyl group in Compound A may confer steric and electronic effects distinct from 4-bromophenyl derivatives (e.g., ), influencing binding to hydrophobic pockets in biological targets.

Triazole Substitution: The 4-methyl group on the triazole in Compound A could modulate steric bulk and lipophilicity compared to pyridinyl or phenoxy-methyl substituents in analogs .

Biological Activity

The compound (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a derivative of the 1,2,4-triazole class, which has gained attention for its diverse biological activities. This article reviews the biological activity associated with this compound, including its potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: CHBrNOS

- Molecular Weight: 342.22 g/mol

- CAS Number: 697787-28-3

The compound features a bromophenyl group and a triazole moiety, which are known for their roles in enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study demonstrated that triazole compounds could inhibit the growth of various bacterial strains and fungi. The presence of the bromophenyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes .

Anticancer Properties

Triazole derivatives have been recognized for their anticancer effects. Compounds similar to this compound have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies on related triazole compounds indicated that they could disrupt cell cycle progression in cancer cells .

Anti-inflammatory Effects

Triazoles are also noted for their anti-inflammatory properties. The compound's sulfonamide group may contribute to its ability to inhibit inflammatory mediators, making it a candidate for treating conditions characterized by chronic inflammation. Research has shown that triazole derivatives can modulate pathways involved in inflammation and immune response .

Synthesis and Evaluation

A study conducted on similar triazole compounds synthesized various derivatives to evaluate their biological activities. These compounds were tested for their antimicrobial and anticancer properties using standard assays such as MIC (Minimum Inhibitory Concentration) and MTT assays for cytotoxicity .

Table 1: Biological Activities of Related Triazole Derivatives

Q & A

Q. Table 1: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Et₃N, DCM, 0°C → RT, 12h | 78–85 | |

| Bromophenyl coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24h | 65–72 |

How can spectroscopic and crystallographic methods resolve ambiguities in molecular conformation?

Q. Basic Research Focus

- X-ray crystallography : SC-XRD (e.g., using SHELXS97/SHELXL97 software) confirms bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and azetidine NH groups) .

- NMR analysis : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) distinguishes regioisomers and validates substitution patterns .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., m/z 700 [M+H]⁺ for triazole-sulfonyl derivatives) .

Advanced Application : Discrepancies in NOESY or COSY data may arise from dynamic conformational changes; variable-temperature NMR or DFT calculations can resolve these .

How to design a robust biological activity assay accounting for metabolic stability?

Q. Advanced Research Focus

- In vitro metabolic assays : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) and intrinsic clearance (CLint). Monitor degradation via LC-MS/MS .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl on triazole, bromophenyl position) to correlate with cytochrome P450 inhibition profiles .

- Experimental design : Adopt split-split-plot designs (as in agricultural chemistry studies) to test variables like concentration, incubation time, and enzyme source .

Q. Table 2: Metabolic Stability Data (Hypothetical)

| Derivative | t₁/₂ (min) | CLint (µL/min/mg) | CYP3A4 Inhibition (%) |

|---|---|---|---|

| Parent compound | 12.5 | 45.2 | 28.7 |

| 4-Methyl triazole analog | 23.8 | 22.1 | 15.4 |

How to address contradictions in reported biological activity data?

Q. Advanced Research Focus

- Batch variability : Characterize purity (>95% via HPLC) and polymorphic forms (using DSC/XRD) to rule out impurities or crystal packing effects .

- Solubility considerations : Use DMSO stocks with <0.1% water to prevent precipitation; validate in PBS-containing assays .

- Orthogonal assays : Cross-validate kinase inhibition (e.g., ADP-Glo™) with cellular proliferation (MTT assay) to confirm target engagement .

Case Study : A triazole-sulfonyl analog showed conflicting IC₅₀ values (1.2 µM vs. 8.7 µM) due to DMSO concentration differences (0.5% vs. 2%); optimizing solvent systems resolved discrepancies .

What computational methods predict the compound’s environmental fate and toxicity?

Q. Advanced Research Focus

- QSAR modeling : Use EPI Suite™ or TEST software to estimate biodegradation (e.g., BIOWIN score) and ecotoxicity (e.g., LC₅₀ for Daphnia magna) .

- Hydrolysis studies : Perform pH-dependent stability assays (pH 1–13) to identify degradation products (e.g., cleavage of sulfonyl-azetidine bond) .

- Bioaccumulation potential : Calculate logP (2.8–3.5 for similar triazoles) and assess membrane permeability via PAMPA .

How to optimize reaction conditions for scale-up without compromising yield?

Q. Advanced Research Focus

- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to optimize temperature, catalyst loading, and solvent polarity .

- Flow chemistry : Continuous-flow reactors minimize exothermic risks during sulfonylation and improve mixing efficiency .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer, sustainable synthesis .

Q. Table 3: Solvent Impact on Sulfonylation Yield

| Solvent | Temperature (°C) | Catalyst Loading (%) | Yield (%) |

|---|---|---|---|

| DCM | 25 | 5 | 82 |

| CPME | 40 | 7 | 78 |

| 2-MeTHF | 30 | 5 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.